molecular formula C30H40O8 B13133533 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione CAS No. 205243-23-8

2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione

Cat. No.: B13133533
CAS No.: 205243-23-8
M. Wt: 528.6 g/mol
InChI Key: PEDCYWLCMMHBSX-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C26H34O8 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of butoxy groups and hydroxyl groups on the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthraquinone as the starting material.

    Hydroxylation: Anthraquinone undergoes hydroxylation to introduce hydroxyl groups at the 1 and 5 positions, forming 1,5-dihydroxyanthraquinone.

    Butoxylation: The hydroxyl groups are then reacted with butyl bromide in the presence of a base to introduce butoxy groups at the 2, 3, 6, and 7 positions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form hydroquinones or other reduced derivatives.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and butoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may exert its effects through redox reactions, binding to specific proteins, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone with similar hydroxyl groups but lacking butoxy groups.

    2,3,6,7-Tetrachloroanthracene-9,10-dione: A chlorinated derivative of anthracene with different substituents.

    1,5-Dihydroxyanthraquinone: Another hydroxylated anthraquinone derivative with hydroxyl groups at different positions.

Uniqueness

2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione is unique due to the presence of butoxy groups, which enhance its solubility and reactivity compared to other anthracene derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

205243-23-8

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

IUPAC Name

2,3,6,7-tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C30H40O8/c1-5-9-13-35-21-17-19-23(27(33)29(21)37-15-11-7-3)26(32)20-18-22(36-14-10-6-2)30(38-16-12-8-4)28(34)24(20)25(19)31/h17-18,33-34H,5-16H2,1-4H3

InChI Key

PEDCYWLCMMHBSX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCC)OCCCC)O)O)OCCCC

Origin of Product

United States

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